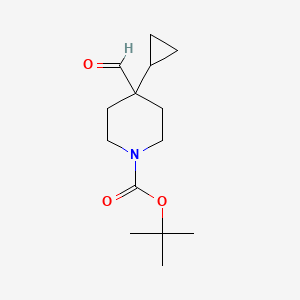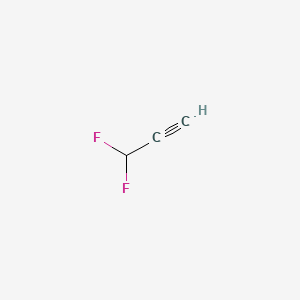
1-Propyne, 3,3-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyne, 3,3-difluoro- is an organic compound with the molecular formula C₃H₂F₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two fluorine atoms attached to the same carbon, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyne, 3,3-difluoro- can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropene with a strong base, such as potassium tert-butoxide, under anhydrous conditions. This reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Propyne, 3,3-difluoro- often involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a suitable catalyst. This process is carried out in a continuous flow reactor to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyne, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield 3,3-difluoropropane.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an organic solvent.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: 3,3-Difluoropropane.
Substitution: Various substituted propynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propyne, 3,3-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1-Propyne, 3,3-difluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electronegative fluorine atoms. These features make it a reactive intermediate in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
- 1-Propyne, 3,3,3-trifluoro-
- 1-Propyne, 1,1-difluoro-
- 1-Butyne, 3,3-difluoro-
Comparison: 1-Propyne, 3,3-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 1-Propyne, 3,3,3-trifluoro-, it has fewer fluorine atoms, resulting in different chemical properties and reactivity patterns. Similarly, 1-Propyne, 1,1-difluoro- has fluorine atoms in different positions, leading to variations in its chemical behavior .
Eigenschaften
CAS-Nummer |
18371-25-0 |
|---|---|
Molekularformel |
C3H2F2 |
Molekulargewicht |
76.04 g/mol |
IUPAC-Name |
3,3-difluoroprop-1-yne |
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H |
InChI-Schlüssel |
ZCSBOJDDMSHDGG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


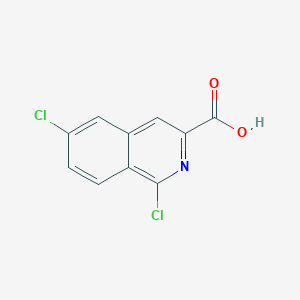
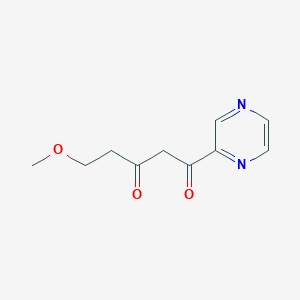
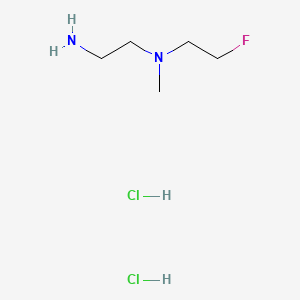

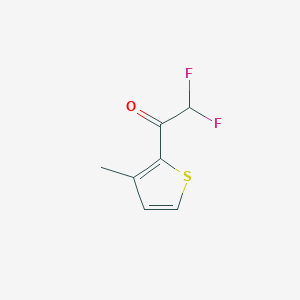
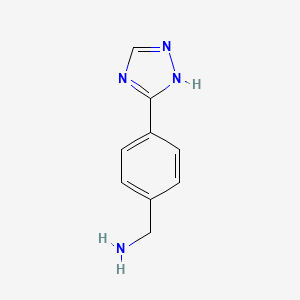
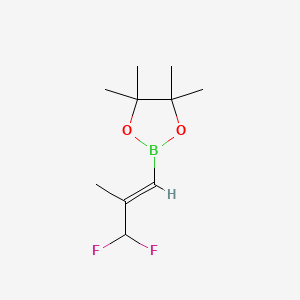
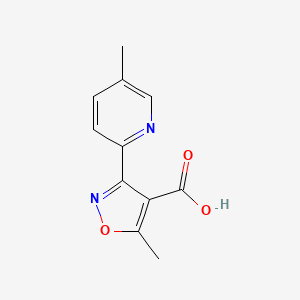
![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
